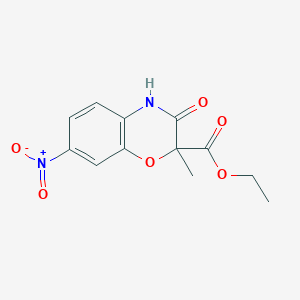

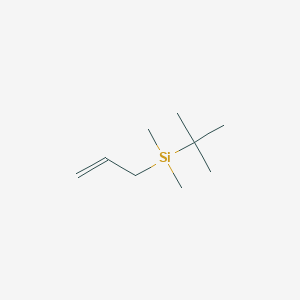

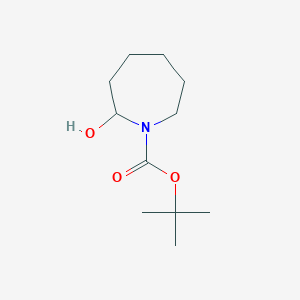

![molecular formula C27H31NO4S B1279065 Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 240423-53-4](/img/structure/B1279065.png)

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

Overview

Description

The compound you mentioned is a type of ester. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often derived from carboxylic acids . A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group of some kind. This could be a methyl group, an ethyl group, or much larger groups .

Synthesis Analysis

Esters can be formed through a variety of methods. One common method is through the reaction of a carboxylic acid and an alcohol in a process known as Fischer esterification . Another method involves the acetylation of amines using catalytic acetic acid .Molecular Structure Analysis

The molecular structure of esters involves an oxygen atom connected to a carbonyl carbon atom and a hydrocarbon group. The exact structure would depend on the specific groups attached to the ester group .Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also be reduced to primary alcohols using LiAlH4 .Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant odors, and are therefore frequently used in food flavorings and perfumes . They are less dense than water, and many are insoluble in water but soluble in organic solvents .Scientific Research Applications

-

Chemo-selective Syntheses of N-t-boc-protected Amino Ester Analogs

- Application Summary : This research focuses on the synthesis of N-protected amino esters through a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .

- Methods of Application : The process involves cross-coupling eight aryl halo esters and three different secondary amines .

- Results : The research resulted in the creation of nearly two dozen functionally and structurally diverse amino ester molecules .

-

- Application Summary : The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates .

- Methods of Application : The process involves the use of DCC (dicyclohexylcarbodiimide) and the carboxylic acid to form an O-acylisourea intermediate .

- Results : The reaction with carboxylic acids, DCC, and amines leads to amides without problems, while the addition of approximately 5 mol-% DMAP is crucial for the efficient formation of esters .

-

Protein Manipulations with Genetically Encoded Glutamic Acid

- Application Summary : This research demonstrates that an esterified glutamic acid analogue can be applied in different types of site-specific protein modifications .

- Methods of Application : The process involves genetically encoding an esterified glutamic acid analogue into proteins .

- Results : The research showed that the esterified glutamic acid analogue can be used for N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile .

-

Chemo-selective Syntheses of N-t-boc-protected Amino Ester Analogs

- Application Summary : This research focuses on the synthesis of N-protected amino esters through a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .

- Methods of Application : The process involves cross-coupling eight aryl halo esters and three different secondary amines .

- Results : The research resulted in the creation of nearly two dozen functionally and structurally diverse amino ester molecules .

-

- Application Summary : The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates .

- Methods of Application : The process involves the use of DCC (dicyclohexylcarbodiimide) and the carboxylic acid to form an O-acylisourea intermediate .

- Results : The reaction with carboxylic acids, DCC, and amines leads to amides without problems, while the addition of approximately 5 mol-% DMAP is crucial for the efficient formation of esters .

-

- Application Summary : This research demonstrates that when α-keto acetic acid is treated with one mole of a base, the methylene group which is more acidic reacts with the base .

- Methods of Application : The process involves the reaction with an alkylation reagent gives alkyl products attached to methylene .

- Results : When this reaction is repeated in the next step, the other hydrogen can also react to a dialkyl product .

-

Chemo-selective Syntheses of N-t-boc-protected Amino Ester Analogs

- Application Summary : This research focuses on the synthesis of N-protected amino esters through a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .

- Methods of Application : The process involves cross-coupling eight aryl halo esters and three different secondary amines .

- Results : The research resulted in the creation of nearly two dozen functionally and structurally diverse amino ester molecules .

-

- Application Summary : The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates .

- Methods of Application : The process involves the use of DCC (dicyclohexylcarbodiimide) and the carboxylic acid to form an O-acylisourea intermediate .

- Results : The reaction with carboxylic acids, DCC, and amines leads to amides without problems, while the addition of approximately 5 mol-% DMAP is crucial for the efficient formation of esters .

-

- Application Summary : This research demonstrates that when α-keto acetic acid is treated with one mole of a base, the methylene group which is more acidic reacts with the base .

- Methods of Application : The process involves the reaction with an alkylation reagent gives alkyl products attached to methylene .

- Results : When this reaction is repeated in the next step, the other hydrogen can also react to a dialkyl product .

Safety And Hazards

Future Directions

The future directions of research into esters and their derivatives are vast. They are important in a wide range of industries, including the food industry, the perfume industry, and the pharmaceutical industry . Future research could involve the synthesis of new esters with desirable properties, or the development of new synthetic methods .

properties

IUPAC Name |

[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3/t22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCELVTKIIIBSDU-ATIYNZHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447888 | |

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester | |

CAS RN |

240423-53-4 | |

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

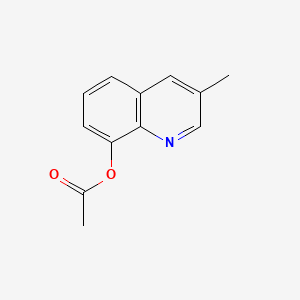

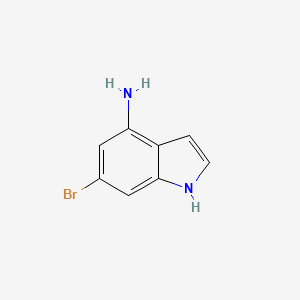

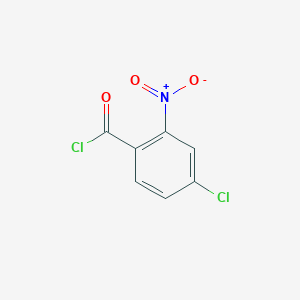

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)